8-iso-PGF2beta

Description

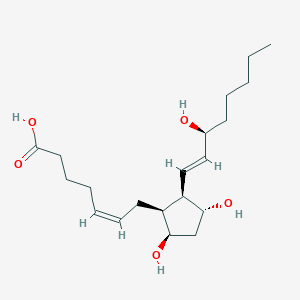

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGPLTODNUVGFL-HMALSPAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401160411 | |

| Record name | (5Z,8β,9β,11α,13E,15S)-9,11,15-Trihydroxyprosta-6,14-dien-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401160411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-isoprostaglandin PGF2b | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

177020-26-7 | |

| Record name | (5Z,8β,9β,11α,13E,15S)-9,11,15-Trihydroxyprosta-6,14-dien-1-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177020-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5Z,8β,9β,11α,13E,15S)-9,11,15-Trihydroxyprosta-6,14-dien-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401160411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-isoprostaglandin PGF2b | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Endogenous Formation Pathways of 8 Iso Pgf2beta

Non-Enzymatic Free Radical-Catalyzed Peroxidation of Arachidonic Acid

The principal route for the formation of 8-iso-PGF2β is the non-enzymatic peroxidation of arachidonic acid, a process initiated by free radicals. ontosight.aiglpbio.com This pathway is considered a hallmark of oxidative stress. ontosight.ai

Reactive oxygen species (ROS) are the primary instigators of the free radical chain reaction that leads to the formation of 8-iso-PGF2β. ontosight.ai ROS, such as the hydroxyl radical (•OH) and superoxide (B77818) anion (O2•−), can abstract a hydrogen atom from a methylene (B1212753) group of arachidonic acid. This initial event generates a lipid radical, which then reacts with molecular oxygen to form a peroxyl radical. This radical can then abstract a hydrogen atom from an adjacent fatty acid, propagating the chain reaction of lipid peroxidation. This cascade ultimately leads to the formation of a variety of isoprostanes, including 8-iso-PGF2β. researchgate.net

The primary substrate for the non-enzymatic formation of 8-iso-PGF2β is arachidonic acid, an omega-6 polyunsaturated fatty acid. lipidmaps.orgwikipedia.org In cells, arachidonic acid is predominantly found esterified within the phospholipids (B1166683) of cellular membranes. lipidmaps.orglipidmaps.org The free radical attack can occur on arachidonic acid while it is still part of the phospholipid bilayer. glpbio.comnih.gov Subsequently, phospholipase enzymes can cleave the oxidized fatty acid from the phospholipid, releasing free 8-iso-PGF2β into the cytoplasm and eventually into circulation. longdom.org

Role of Reactive Oxygen Species in Lipid Peroxidation

Enzymatic Contributions to 8-iso-PGF2beta Formation

While the free-radical pathway is the major source, there is evidence that enzymatic processes can also contribute to the synthesis of 8-iso-PGF2β.

Prostaglandin-endoperoxide synthases (PGHS), also known as cyclooxygenases (COX), are the key enzymes in the biosynthesis of prostaglandins (B1171923). ontosight.ai There are two main isoforms, PGHS-1 (COX-1) and PGHS-2 (COX-2). ontosight.ai Both isoforms can convert arachidonic acid into the prostaglandin (B15479496) endoperoxide PGH2, a precursor for various prostaglandins. ontosight.aiwikipedia.org It has been demonstrated that under certain conditions, particularly during inflammation where PGHS-2 is induced, these enzymes can also produce 8-iso-PGF2α, a stereoisomer of 8-iso-PGF2β. nih.govnih.gov The formation of 8-iso-PGF2β via this enzymatic route is generally considered a minor pathway compared to the non-enzymatic, free radical-catalyzed process. nih.gov

The dual origin of isoprostanes presents a challenge in using them solely as biomarkers of oxidative stress, as inflammation-driven enzymatic activity can also contribute to their levels. Research has focused on methods to differentiate between these two pathways. One proposed method is to measure the ratio of 8-iso-PGF2α to its classical enzymatic counterpart, prostaglandin F2α (PGF2α). nih.govnih.gov

Studies have shown that non-enzymatic, free radical-induced oxidation of arachidonic acid produces roughly equal amounts of 8-iso-PGF2α and PGF2α. In contrast, the enzymatic pathway via PGHS is highly stereospecific and produces predominantly PGF2α, with only a very small amount of 8-iso-PGF2α being formed. nih.gov Therefore, a high 8-iso-PGF2α/PGF2α ratio would suggest a greater contribution from non-enzymatic, free radical-mediated lipid peroxidation, indicative of oxidative stress. Conversely, a low ratio would point towards a predominantly enzymatic origin, likely associated with inflammation. nih.govnih.gov

Table 1: Comparison of 8-iso-PGF2β Formation Pathways

| Feature | Non-Enzymatic Pathway | Enzymatic Pathway |

|---|---|---|

| Primary Driver | Reactive Oxygen Species (ROS) | Prostaglandin-Endoperoxide Synthases (PGHS/COX) |

| Substrate | Arachidonic acid in membrane phospholipids | Free arachidonic acid |

| Key Characteristic | Free radical-catalyzed chain reaction | Stereospecific enzymatic conversion |

| Associated Condition | Oxidative Stress | Inflammation |

| Relative Contribution | Major | Minor |

Metabolic Fate and Excretion of 8 Iso Pgf2beta in Vivo

Circulation and Distribution in Biological Fluids

Once formed, 8-iso-PGF2β enters the circulatory system and is distributed throughout various biological fluids. Its presence and form in these fluids provide a window into the systemic or localized state of oxidative stress.

In plasma, isoprostanes, including the F2-isoprostane family, exist in two primary forms: as a free acid and esterified within phospholipids (B1166683). medchemexpress.comresearchgate.net The esterified form, where the isoprostane molecule is attached to the glycerol (B35011) backbone of phospholipids within cell membranes, is the initial state of its formation. Enzymatic action by phospholipases is required to cleave 8-iso-PGF2β from the phospholipid, releasing it into the circulation as a free acid. Both the free and esterified concentrations of F2-isoprostanes can be measured in plasma to assess oxidative stress levels. ijomeh.eu

Table 1: Forms of 8-iso-PGF2β in Plasma

| Form | Description | Location |

|---|---|---|

| Esterified | Attached to phospholipids within cell membranes. | Cell Membranes, Lipoproteins |

| Free Acid | Cleaved from phospholipids and circulating independently. | Plasma |

The body efficiently metabolizes and excretes 8-iso-PGF2β, primarily through the urinary system. Following its circulation in the plasma, the compound and its metabolites are filtered by the kidneys and eliminated in the urine. longdom.orgphysiology.org Studies on the closely related isomer, 8-iso-PGF2α, show a rapid clearance from the circulation and appearance in the urine. longdom.orgphysiology.orgnih.gov For instance, after infusion, a significant percentage of radiolabeled 8-iso-PGF2α is recovered in the urine within hours. physiology.orgnih.gov

The parent compound can be detected in urine, but it is largely present in the form of various metabolites. plos.orgnih.gov Research on 8-iso-PGF2α has identified major urinary metabolites that result from extensive enzymatic degradation. physiology.orgnih.gov These include dinor and dihydro derivatives, which are products of beta-oxidation and reduction reactions. physiology.orgnih.gov Given the structural similarity, the metabolic and excretory pathways for 8-iso-PGF2β are expected to be analogous.

Free Acid and Esterified Forms in Plasma

Enzymatic Degradation and Inactivation Pathways

The metabolic transformation of 8-iso-PGF2β is a critical step that facilitates its excretion and inactivates its biological activity. This process involves a series of enzymatic reactions similar to those that metabolize prostaglandins (B1171923). longdom.orgphysiology.org

The primary enzymatic pathway for the degradation of F2-isoprostanes begins with the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). medchemexpress.comlongdom.orgphysiology.orgmedchemexpress.com This enzyme catalyzes the oxidation of the hydroxyl group at the C-15 position, a key step in the inactivation of prostaglandins and related compounds. medchemexpress.commedchemexpress.com This initial reaction results in the formation of 8-iso-15-keto-prostaglandin F2β. medchemexpress.commedchemexpress.comkuoyang.com.tw

Following this oxidation, further metabolic steps are believed to occur, mirroring the pathway described for 8-iso-PGF2α. physiology.org This includes the reduction of the double bond at C-13,14 and subsequent beta-oxidation of the carboxylic acid side chain, leading to the formation of smaller, more water-soluble metabolites that are readily excreted in the urine. longdom.orgphysiology.orgnih.gov

Table 2: Key Enzymes and Metabolites in the Degradation of 8-iso-PGF2β

| Enzyme | Action | Resulting Metabolite |

|---|---|---|

| 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | Oxidation of the C-15 hydroxyl group. | 8-iso-15-keto-prostaglandin F2β |

| Δ13-reductase (putative) | Reduction of the C-13,14 double bond. | 13,14-dihydro metabolites |

| Beta-oxidation enzymes | Shortening of the carboxylic acid side chain. | Dinor and tetranor metabolites |

Molecular and Cellular Mechanisms of 8 Iso Pgf2beta Biological Actions

Receptor Interactions and Signal Transduction

The biological effects of 8-iso-prostaglandin F2beta (8-iso-PGF2β) are initiated by its interaction with specific cell surface receptors, which in turn triggers a cascade of intracellular signaling events. While its structural similarity to prostaglandins (B1171923) suggests an affinity for prostanoid receptors, the precise nature of these interactions is complex and, in some cases, still under investigation.

Thromboxane (B8750289) (TP) Receptor Agonism and Modulation

A substantial body of evidence indicates that many of the physiological actions of 8-iso-PGF2β are mediated through its interaction with the thromboxane A2 (TxA2) receptor, also known as the TP receptor. researchgate.netebi.ac.uktaltech.ee 8-iso-PGF2β acts as an agonist at this receptor, mimicking the effects of TxA2, a potent vasoconstrictor and platelet aggregator. ebi.ac.uk This agonism is a key mechanism underlying the vasoconstrictive properties of 8-iso-PGF2β in various vascular beds. researchgate.netcvphysiology.com

Studies have demonstrated that the vasoconstrictor effects of 8-iso-PGF2β can be significantly attenuated or completely blocked by selective TP receptor antagonists. researchgate.net For instance, in human and canine pulmonary vasculature, the spasmogenic effects of isoprostanes are markedly reduced by TP receptor blockers. physiology.orgimrpress.com Furthermore, radioligand binding studies have shown that 8-iso-PGF2α, a closely related isoprostane, is a potent competitor for the binding of TP receptor antagonists to their sites on vascular smooth muscle cells. mdpi.com While 8-iso-PGF2β itself has been studied less extensively in this regard, its similar biological activities strongly suggest a comparable mechanism of action.

Putative Involvement of Other Prostanoid Receptors (EP, FP)

While the TP receptor is a primary target, there is evidence to suggest that 8-iso-PGF2β and other isoprostanes may also interact with other prostanoid receptors, including the prostaglandin (B15479496) E2 (EP) and prostaglandin F2α (FP) receptors. This cross-reactivity is not surprising given the structural homology between isoprostanes and prostaglandins.

Some studies have indicated that the biological responses to certain isoprostanes are sensitive to antagonists of EP and FP receptors. For example, in some tissues, the effects of 8-iso-PGE2, another F2-isoprostane, have been shown to be mediated by EP receptors. However, the involvement of EP and FP receptors in the direct actions of 8-iso-PGF2β is less clear and appears to be tissue- and species-dependent. It is also important to note that some studies have found that 8-iso-PGF2α does not necessarily act on FP receptors, despite its structural similarity to PGF2α. researchgate.net

Exploration of Novel Isoprostane-Selective Receptors

An intriguing and evolving area of research is the potential existence of novel receptors that are selective for isoprostanes. This hypothesis is supported by findings where the pharmacological profile of isoprostane-induced responses does not perfectly align with the known characteristics of the classical prostanoid receptors. researchgate.net It has been proposed that there may be a unique isoprostane-selective receptor that shares pharmacological similarities with the TP receptor. researchgate.net

The existence of such a receptor could explain some of the nuanced and potent biological activities of isoprostanes that are not fully accounted for by their interactions with known prostanoid receptors. However, the definitive identification and characterization of a novel isoprostane-selective receptor are still pending and represent an active area of investigation in the field.

Downstream Signaling Pathways (e.g., Tyrosine Kinase, Rho-kinase, cAMP)

Upon binding to its receptors, 8-iso-PGF2β activates several downstream signaling pathways that ultimately lead to a cellular response. In vascular smooth muscle, the contractile effects of isoprostanes are notably linked to the activation of tyrosine kinase and Rho-kinase pathways. physiology.org

Activation of these pathways leads to an increase in the phosphorylation of myosin light chain, a key event in the initiation of smooth muscle contraction. researchgate.net Specifically, the Rho-kinase pathway is thought to inhibit myosin light chain phosphatase, which would otherwise dephosphorylate the myosin light chain and promote relaxation. This results in a sustained contractile state. Importantly, the contractile response to some isoprostanes, like 8-iso-PGE2, in vascular smooth muscle does not appear to involve an increase in intracellular calcium concentration ([Ca2+]i). physiology.org

Regarding the cyclic adenosine (B11128) monophosphate (cAMP) pathway, an increase in cAMP in vascular smooth muscle typically leads to relaxation. While some isoprostanes have been shown to influence cAMP levels in other cell types, such as platelets, the vasoconstrictor actions of 8-iso-PGF2β in vascular smooth muscle are not mediated by a decrease in cAMP. Instead, the activation of the tyrosine kinase and Rho-kinase pathways appears to be the predominant mechanism for its contractile effects.

Direct Cellular and Tissue-Specific Effects

The activation of the aforementioned signaling pathways by 8-iso-PGF2β translates into direct and potent effects at the cellular and tissue levels, with the vasculature being a primary target.

Vascular Smooth Muscle Contraction and Relaxation

The most well-characterized direct effect of 8-iso-PGF2β is its ability to induce potent contraction of vascular smooth muscle. researchgate.netcvphysiology.com This vasoconstrictor effect has been observed in a wide range of vascular beds, including pulmonary, renal, and coronary arteries. researchgate.netphysiology.org For instance, 8-iso-PGF2β has been shown to cause moderate to powerful contractions in canine and porcine pulmonary veins. physiology.org

The contractile potency of 8-iso-PGF2β can vary depending on the specific vascular tissue and the species being studied. physiology.org In some instances, the contractions induced by isoprostanes can be significantly greater than those elicited by other vasoconstrictors like high potassium concentrations.

While primarily known as a vasoconstrictor, some isoprostanes have been observed to elicit vasodilation under certain conditions. For example, 8-iso-PGE1 and 8-iso-PGF2β have been shown to cause modest relaxations in porcine coronary arteries that were pre-constricted. This relaxation is thought to be mediated by the opening of potassium channels, leading to hyperpolarization of the smooth muscle cell membrane. However, for 8-iso-PGF2β, vasoconstriction remains its predominant and more widely reported effect in the vasculature.

Platelet Activation and Aggregation Modulation

8-iso-PGF2β, along with other F2-isoprostanes, plays a role in modulating platelet function, contributing to a pro-thrombotic state. nih.gov Studies have shown that 8-iso-PGF2α, a structurally similar isoprostane, can induce platelet activation. nih.gov This activation is characterized by several key events.

One of the primary effects of certain isoprostanes is the induction of platelet aggregation. While some isoprostanes like 8-iso-PGF2α can induce aggregation, particularly in the presence of other platelet agonists, 8-iso-PGF2β has been shown to be a weak partial agonist at the thromboxane A2 (TXA2) receptor, which is critical for platelet aggregation. longdom.org Research on the effects of various isoprostanes on platelet aggregation in human whole blood has provided insights into their relative potencies and mechanisms. For instance, 8-iso-PGF2α has been demonstrated to increase platelet adhesion to surfaces like fibrinogen-coated wells in a dose-dependent manner. nih.gov

The mechanism of action often involves the thromboxane A2 receptor (TP receptor). nih.gov Activation of this receptor on platelets leads to a cascade of intracellular signaling events, including an increase in intracellular calcium concentrations, which is a crucial step in platelet activation. nih.gov This signaling ultimately results in a conformational change of the glycoprotein (B1211001) IIb/IIIa receptor on the platelet surface, enabling it to bind fibrinogen and mediate platelet aggregation. nih.govpharmgkb.org

It has been observed that the formation of 8-iso-PGF2α can be significantly increased during platelet activation induced by agonists like thrombin or collagen. researchgate.net This suggests a potential feedback loop where initial platelet activation leads to the generation of isoprostanes, which can then further amplify platelet responses.

Endothelial Cell Responses and Endothelium-Mediated Vasodilation Impairment

8-iso-PGF2β and related isoprostanes exert significant effects on endothelial cells, contributing to endothelial dysfunction and impaired vasodilation. nih.gov The endothelium plays a crucial role in regulating vascular tone by releasing various relaxing and contracting factors. nih.govmeresearch.org.uk Endothelial dysfunction, characterized by a reduced bioavailability of nitric oxide (NO), is a key factor in the development of various cardiovascular diseases. imrpress.commdpi.com

Isoprostanes, including 8-iso-PGF2α, are known to be potent vasoconstrictors in various vascular beds. researchgate.net This vasoconstrictor effect contributes to the impairment of endothelium-mediated vasodilation. nih.gov The mechanism often involves the activation of thromboxane A2 (TP) receptors on vascular smooth muscle cells. researchgate.net

Furthermore, some isoprostanes can directly impact endothelial cell function. For instance, 8-iso-PGF2α has been shown to increase the adhesion of monocytes to human umbilical vein endothelial cells (HUVECs) and human aortic endothelial cells. researchgate.net This process is a critical early step in the development of atherosclerosis. However, the effects on monocyte adhesion can be complex and context-dependent, as one study reported that 8-iso-PGF2α suppressed monocyte adhesion to human microvascular endothelial cells. nih.gov

Studies have also indicated that 8-iso-PGF2α can induce endothelial cell death in a time- and concentration-dependent manner, particularly in cerebral microvascular endothelial cells. nih.gov This cytotoxic effect appears to be mediated by the production of thromboxane A2. nih.gov Additionally, certain isoprostanes have been found to inhibit vascular endothelial growth factor (VEGF)-induced endothelial cell migration and tube formation, which are essential processes in angiogenesis (the formation of new blood vessels). researchgate.net This anti-angiogenic effect is also mediated through the activation of the TP receptor. researchgate.net

The table below summarizes the observed effects of 8-iso-PGF2α on endothelial cells, which are likely similar for 8-iso-PGF2β due to their structural similarity.

Effects of 8-iso-PGF2α on Endothelial Cells

| Effect | Cell Type | Mechanism | Reference |

|---|---|---|---|

| Increased Monocyte Adhesion | Human Umbilical Vein Endothelial Cells (HUVEC), Human Aortic Endothelial Cells | TP Receptor Activation | researchgate.net |

| Suppressed Monocyte Adhesion | Human Microvascular Endothelial Cells | TP Receptor-dependent and -independent pathways | nih.gov |

| Endothelial Cell Death | Cerebral Microvascular Endothelial Cells | Increased Thromboxane A2 formation | nih.gov |

| Inhibition of Angiogenesis | Human Dermal Microvascular Endothelial Cells | TP Receptor Activation | researchgate.net |

Influence on Inflammatory Cell Activity and Adhesion

8-iso-PGF2β and its isomers can influence the activity and adhesion of inflammatory cells, thereby contributing to the inflammatory processes associated with various diseases. nih.gov The adhesion of leukocytes, such as monocytes and neutrophils, to the vascular endothelium is a critical step in the inflammatory response, allowing these cells to migrate from the bloodstream into tissues.

Research has shown that certain isoprostanes can modulate this adhesion process. For example, 8-iso-PGF2α has been demonstrated to increase the adhesion of monocytes to human umbilical vein endothelial cells (HUVECs). researchgate.net This pro-inflammatory effect is significant in the context of atherosclerosis, where monocyte adhesion to the endothelium is an early and crucial event.

However, the influence of isoprostanes on inflammatory cell adhesion can be complex and may vary depending on the specific isoprostane, the type of endothelial cell, and the experimental conditions. In contrast to the findings with HUVECs, one study reported that 8-iso-PGF2α suppressed both basal and TNF-α-induced monocyte adhesion to human dermal microvascular endothelial cells. nih.gov This study suggested the involvement of two independent mechanisms: an early, TP receptor-mediated effect and a later, protein synthesis-dependent mechanism. nih.gov

The signaling pathways involved in the modulation of inflammatory cell adhesion by isoprostanes are also being investigated. In the case of suppressed monocyte adhesion to microvascular endothelial cells, the p38 and JNK signaling pathways, but not the ERK pathway, were implicated. nih.gov

Effects on Airway Epithelial Cells

Isoprostanes, including 8-iso-PGF2β and its isomers, have been shown to exert various effects on airway epithelial cells, playing a role in the pathophysiology of airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). mostwiedzy.pl Airway epithelial cells are not just a physical barrier but also actively participate in the inflammatory and remodeling processes in the lungs.

Studies have demonstrated that isoprostanes can be produced by various cells in the airways and their levels are often elevated in inflammatory lung conditions. mostwiedzy.pl For instance, increased levels of 8-iso-PGF2α have been found in the bronchoalveolar lavage fluid and exhaled breath condensate of individuals with interstitial lung diseases. mostwiedzy.pl

Specific isoprostanes have been shown to directly affect airway epithelial cell function. For example, 8-iso-PGE2, another F2-isoprostane, stimulates anion secretion across human airway epithelial cell lines. ebi.ac.uknih.gov This effect is mediated through the EP4 prostanoid receptor and involves the cystic fibrosis transmembrane conductance regulator (CFTR). nih.gov This suggests a potential role for isoprostanes in regulating ion and fluid transport in the airways, which could be compromised in diseases like cystic fibrosis. nih.gov

Furthermore, isoprostanes can contribute to airway inflammation. Pyocyanin, a virulence factor from Pseudomonas aeruginosa, has been shown to increase the release of the pro-inflammatory chemokine interleukin-8 (IL-8) from airway epithelial cells, and this effect is associated with increased levels of IL-8 mRNA. psu.edu While this study did not directly measure 8-iso-PGF2β, it highlights a mechanism by which oxidative stress, a primary driver of isoprostane formation, can lead to a pro-inflammatory response in the airways.

Recent research has also pointed to urinary 8-iso-prostaglandin F2α as a potential biomarker for non-eosinophilic asthma, correlating with markers of neutrophilic inflammation and airway remodeling. nih.gov This suggests that oxidative stress-induced epithelial inflammation, potentially mediated by isoprostanes, is a relevant therapeutic target in certain asthma phenotypes. nih.gov

Modulation of Gene Expression and Extracellular Matrix

8-iso-PGF2β and other isoprostanes can modulate the expression of various genes and influence the composition of the extracellular matrix (ECM), thereby contributing to tissue remodeling in both physiological and pathological conditions.

The influence on gene expression can occur through various signaling pathways. For instance, the activation of the prostaglandin F receptor (PTGFR) by its ligands, which can include isoprostanes, has been shown to modulate the expression of several genes. nih.gov Studies have indicated that PGF2α, a related prostanoid, can induce the expression of cyclooxygenase-2 (COX-2) in human amnion fibroblasts through the FP receptor and the phosphorylation of CREB1. nih.gov Furthermore, prostaglandins have been shown to affect the expression of clock genes, which regulate circadian rhythms. mdpi.com

In the context of the extracellular matrix, isoprostanes are implicated in the remodeling that occurs in various diseases. For example, in silicosis, a chronic lung disease, there is inflammation and tissue destruction followed by remodeling of the extracellular matrix, and levels of 8-iso-PGF2α are increased. mostwiedzy.pl

The modulation of gene expression by isoprostanes can also impact inflammatory and osteogenic processes. A study on fibrodysplasia ossificans progressiva (FOP), a rare genetic disease characterized by heterotopic ossification, found that certain treatments could modulate the expression of genes related to inflammation and osteogenesis in buccal epithelial cells, including TNFα and RUNX2. jpccr.eu While this study did not directly measure 8-iso-PGF2β, it points to the potential for modulating gene expression as a therapeutic approach in diseases with an inflammatory component, where isoprostanes are often elevated.

The table below lists some of the genes whose expression is potentially modulated by isoprostane-related pathways.

Genes Potentially Modulated by Isoprostane-Related Pathways

| Gene | Function | Context of Modulation | Reference |

|---|---|---|---|

| COX-2 (PTGS2) | Enzyme in prostaglandin synthesis | Induced by PGF2α via FP receptor | nih.gov |

| Per1, Per2 | Clock genes | Affected by prostaglandins | mdpi.com |

| TNFα | Pro-inflammatory cytokine | Modulated in FOP treatment | jpccr.eu |

| RUNX2 | Osteogenic transcription factor | Modulated in FOP treatment | jpccr.eu |

8 Iso Pgf2beta As a Biomarker of Oxidative Stress and Disease Pathogenesis

Methodological Considerations for Biomarker Assessment

The use of 8-iso-prostaglandin F2β (8-iso-PGF2β), also known as 8-iso-PGF2α, as a biomarker for oxidative stress requires careful consideration of the methods used for its measurement to ensure accuracy and comparability across studies. This F2-isoprostane is a prostaglandin-like compound produced by the free radical-catalyzed peroxidation of arachidonic acid, making it a specific product of lipid peroxidation. ontosight.aimdpi.com

Reliability and Specificity in In Vivo Lipid Oxidation Assessment

The assessment of 8-iso-PGF2β is considered a reliable method for quantifying in vivo oxidative stress. ontosight.airesearchgate.net Unlike other markers, isoprostanes are stable compounds, specific products of lipid peroxidation, and their levels are not typically influenced by dietary lipid intake. mdpi.comlongdom.org However, the reliability of the measurement is highly dependent on the analytical technique employed.

The primary methods for quantifying 8-iso-PGF2β are mass spectrometry-based techniques, such as gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC/MS/MS), and immunoassays like enzyme-linked immunosorbent assay (ELISA). nih.govmdpi.com

Mass Spectrometry (MS): GC/MS and LC/MS/MS are considered the gold standard for accuracy and specificity. researchgate.net These methods can distinguish 8-iso-PGF2β from its other isomers, which is a significant challenge. nih.govmdpi.com The high selectivity of tandem mass spectrometry (MS/MS) is particularly important because numerous isoprostane isomers can be formed, and avoiding cross-reactivity is crucial for accurate assessment. nih.govmdpi.com

Immunoassays (ELISA, RIA): Enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA) are more widely available and less expensive. mdpi.comnih.gov However, their specificity can be a concern due to potential cross-reactivity of antibodies with other related isoprostanes or prostaglandin (B15479496) metabolites. nih.govnih.gov For example, one study noted that an antibody for 8-iso-PGF2α showed 9.8% cross-reactivity with 8-iso-PGF2β. nih.gov Discrepancies between results obtained from immunoassays and mass spectrometry have been reported, highlighting the differences in selectivity. nih.gov Therefore, when evaluating studies, the specificity of the assay used must be taken into account. nih.gov

A confounding factor in the interpretation of free 8-iso-PGF2β levels is its potential for enzymatic generation through the cyclooxygenase (COX) pathway during inflammation. nih.gov To circumvent this, measuring the total amount of 8-iso-PGF2β (both free and esterified to phospholipids) can be a more indicative marker of oxidative stress, as the esterified form is not a substrate for COX enzymes. nih.gov

Sample Type Considerations (Plasma, Urine, Exhaled Breath Condensate, Tissue)

8-iso-PGF2β can be measured in a variety of biological samples, and the choice of sample type has significant implications for the interpretation of results. mostwiedzy.pl

Urine: Urine is a commonly used sample because the collection is non-invasive and concentrations of 8-iso-PGF2β are significantly higher than in plasma, making detection easier. nih.govresearchgate.net Urinary levels are thought to reflect systemic (whole-body) oxidative stress. In healthy individuals, urinary concentrations of free 8-iso-PGF2α are approximately 1200 ± 600 pg/mL (or 1.3 ± 0.8 ng/mg creatinine). nih.gov

Exhaled Breath Condensate (EBC): EBC is a non-invasive sample used to assess oxidative stress specifically in the respiratory tract. mostwiedzy.plmdpi.com It has been used to study lung diseases like asthma and COPD. mostwiedzy.plmdpi.com However, measuring 8-iso-PGF2β in EBC is challenging due to very low concentrations (mean of 30.9 ± 17.2 pg/mL in healthy individuals) and high variability. nih.govmdpi.com The reliability of these measurements has been questioned, with some studies failing to detect the biomarker even with highly sensitive methods. mdpi.com

Tissue: Measuring 8-iso-PGF2β directly in tissue samples allows for the assessment of oxidative damage in a specific organ. This involves hydrolyzing the lipids to release the esterified isoprostanes for quantification. This method has been used to measure high levels of the biomarker in liver tissue, for example.

Factors Influencing Biomarker Levels (e.g., Endogenous Antioxidants, Renal Function)

Several physiological and pathological factors can influence the levels of 8-iso-PGF2β, which must be considered when interpreting results.

Endogenous Antioxidants: The body's antioxidant defense systems work to counteract the production of reactive oxygen species. In states of depleted antioxidant capacity, such as reduced levels of vitamin E or glutathione, lipid peroxidation can increase, leading to higher 8-iso-PGF2β levels. induspublishers.com Conversely, supplementation with antioxidants like vitamin E has been shown to decrease basal levels of F2-isoprostanes in animal models.

Renal Function: Kidney function is a critical factor, particularly when measuring urinary 8-iso-PGF2β. Impaired renal function can affect the clearance of 8-iso-PGF2β and its metabolites from the blood into the urine. miloa.eunih.gov In patients with chronic kidney disease (CKD), plasma levels of F2-isoprostanes are elevated and increase as the disease stage advances. nih.govmdpi.com This increase is inversely correlated with the glomerular filtration rate (GFR). nih.govmdpi.com Because renal clearance can alter plasma levels of free isoprostanes, measuring the esterified form may be a more reliable marker of oxidative stress in patients with CKD. miloa.eu

Associations with Cardiovascular and Metabolic Diseases

Elevated levels of 8-iso-PGF2β are strongly associated with the pathogenesis of various cardiovascular and metabolic diseases, where oxidative stress is a key underlying mechanism. ontosight.ainih.gov This biomarker not only indicates damage but is also a bioactive molecule that can directly contribute to disease progression by inducing vasoconstriction and platelet activation. mdpi.comnih.gov

Atherosclerosis and Coronary Artery Disease

Oxidative stress and lipid peroxidation are fundamental to the development of atherosclerosis. nih.gov 8-iso-PGF2β is considered a reliable marker in this context.

Research Findings: Studies have consistently shown that levels of 8-iso-PGF2β are elevated in patients with coronary artery disease (CAD). nih.govmdpi.com One study found that the median urinary levels of 8-iso-PGF2α were significantly higher in a group with significant CAD compared to a non-CAD group (9.2 vs. 6.0 ng/mg, p=0.001). nih.gov The odds ratio for having CAD was 7.39 for individuals in the highest tertile of 8-iso-PGF2α levels compared to the lowest. nih.gov Furthermore, an increase in serum 8-iso-PGF2α has been shown to correlate with the number of coronary artery segments affected by atherosclerotic lesions. mdpi.com Some research also suggests that measuring this biomarker before coronary artery bypass surgery could help predict long-term cardiovascular mortality risk. mdpi.com However, in one animal study using Ldlr-deficient mice, direct infusion of 8-iso-PGF2α unexpectedly tended to reduce atherogenesis, suggesting its role may be complex. nih.gov

Hypertension and Vascular Dysfunction

8-iso-PGF2β is implicated in the pathophysiology of hypertension and the associated vascular dysfunction. It exerts potent biological effects that can impair vascular health. nih.gov

Research Findings: 8-iso-PGF2β is a known vasoconstrictor, an effect mediated through the activation of thromboxane (B8750289) receptors. ontosight.aimdpi.com This action can contribute to increased blood pressure. Studies have demonstrated that individuals with essential hypertension have higher serum levels of 8-iso-PGF2α compared to healthy controls, confirming increased oxidative stress in this population. mdpi.com In a study of 432 hypertensive patients, higher levels of 8-iso-PGF2α were significantly associated with a greater 10-year cardiovascular risk as calculated by the Framingham and ASCVD risk scores. mdpi.com This association highlights the biomarker's potential in refining risk stratification for hypertensive patients, particularly those with preserved kidney function. mdpi.comnih.gov The compound also promotes platelet activation and smooth muscle cell proliferation, further contributing to vascular dysfunction and a pro-thrombotic state. mdpi.comnih.gov

Myocardial Ischemia-Reperfusion Injury

Myocardial ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to an ischemic heart muscle exacerbates tissue damage. This injury involves a complex interplay of processes including oxidative stress, inflammation, and cell death. frontiersin.org Oxidative stress, characterized by an excessive production of reactive oxygen species (ROS), is a key driver of I/R injury. archivesofmedicalscience.com

8-iso-prostaglandin F2beta (8-iso-PGF2β), a stable product of free radical-catalyzed peroxidation of arachidonic acid, serves as a reliable biomarker of in vivo oxidative stress. ontosight.aifoliamedica.bg In the context of myocardial I/R injury, the generation of ROS leads to lipid peroxidation in cellular membranes, resulting in the formation of compounds like 8-iso-PGF2β. archivesofmedicalscience.com Studies have shown that mitigating oxidative stress can reduce the extent of myocardial damage. For instance, interventions that decrease levels of oxidative products, including 8-iso-prostaglandin F2α (an isomer of 8-iso-PGF2β), have demonstrated protective effects against ischemic injury in various tissues. nih.gov While direct studies on 8-iso-PGF2β in myocardial I/R are part of a broader investigation into isoprostanes, the well-established role of its isomers as indicators of oxidative damage underscores its significance in this pathology. archivesofmedicalscience.comnih.gov The immune response, triggered by cell death and the release of damage-associated molecular patterns during I/R, is also a critical component of the injury cascade, further linking oxidative stress markers to the inflammatory processes that drive pathogenesis. frontiersin.org

Metabolic Syndrome and Its Components (Obesity, Dyslipidemia, Impaired Glucose Tolerance)

Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. nih.govmdpi.com Oxidative stress is recognized as a key factor in the pathophysiology of metabolic syndrome and its individual components.

Obesity: A strong correlation exists between body mass index (BMI) and levels of F2-isoprostanes. nih.gov Studies in obese children have shown significantly higher concentrations of 8-iso-PGF2α compared to control groups, suggesting a link between obesity and increased oxidative stress. foliamedica.bg This elevation in oxidative stress biomarkers is thought to be a contributing factor to the development of cardiovascular diseases in this population. foliamedica.bg

Dyslipidemia: This condition, characterized by abnormal levels of lipids such as high triglycerides, low high-density lipoprotein (HDL) cholesterol, and elevated low-density lipoprotein (LDL) cholesterol, is a common feature of obesity and metabolic syndrome. nih.govejgm.co.uk Research has indicated an inverse association between 8-iso-PGF2α and total cholesterol and non-HDL-C levels in some populations, while other studies have linked dyslipidemia with increased oxidative stress. nih.goveyerounds.org

Impaired Glucose Tolerance (IGT): IGT is a pre-diabetic state where blood glucose levels are higher than normal but not high enough to be diagnosed as diabetes. nih.gov Urinary 8-iso-PGF2α has been identified as a reliable marker for IGT, particularly in younger individuals. nih.gov Studies have demonstrated that plasma levels of 8-iso-PGF2α are positively correlated with fasting blood glucose and are elevated in individuals with impaired glucose regulation, suggesting that increased oxidative stress is present even in the early stages of glucose metabolism disorders. nih.gov

The following table summarizes research findings on the association between 8-iso-PGF2α/β and components of metabolic syndrome.

| Component | Key Finding | Population | Reference |

| Obesity | Higher 8-iso-PGF2α concentrations in obese children. | Children | foliamedica.bg |

| BMI is significantly correlated with F2-IsoP concentration. | General | nih.gov | |

| Dyslipidemia | 8-iso-PGF2α is inversely associated with total cholesterol and non-HDL-C. | Japanese Population | nih.gov |

| Impaired Glucose Tolerance | Urinary 8-iso-PGF2α is a reliable marker of IGT. | Japanese Population | nih.gov |

| Plasma 8-iso-PGF2α is positively correlated with fasting blood glucose. | Adults with varying glucose metabolism | nih.gov |

Diabetes Mellitus (Type 1 and Type 2) and Related Complications (e.g., Diabetic Retinopathy)

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin (B600854) secretion, insulin action, or both. nih.gov Oxidative stress is a central element in the development and progression of diabetes and its complications. nih.govresearchgate.net

Type 1 and Type 2 Diabetes: 8-iso-PGF2α has been established as a reliable marker of lipid peroxidation and oxidative stress in vivo. nih.gov In patients with both Type 1 and Type 2 diabetes, elevated levels of 8-iso-PGF2α are observed. nih.gov These levels are associated with the degree of glycemic control, as indicated by parameters like HbA1c and fasting glucose. nih.govnih.gov The persistent state of oxidative stress contributes to the pathophysiology of the disease, including insulin resistance and β-cell dysfunction. nih.gov

Diabetic Retinopathy: Diabetic retinopathy (DR) is a major microvascular complication of diabetes and a leading cause of blindness in adults. eyerounds.orgnih.goveyewiki.org The pathogenesis of DR is strongly linked to hyperglycemia-induced oxidative stress. researchgate.net 8-iso-PGF2α is hypothesized to be a potential trigger or accelerator of DR. nih.govnih.gov Its proposed mechanisms of action in the retina include inducing vasoconstriction, promoting the production of endothelin-1 (B181129) (a potent vasoconstrictor), stimulating cell proliferation, and increasing intracellular calcium levels, all of which can contribute to the microvascular damage seen in DR. nih.gov

| Condition | Role of 8-iso-PGF2α/β | Mechanism | Reference |

| Type 1 & 2 Diabetes | Biomarker of oxidative stress. | Levels correlate with glycemic control (HbA1c, fasting glucose). | nih.govnih.gov |

| Diabetic Retinopathy | Potential trigger/accelerator. | Induces vasoconstriction, mitogenesis, and increases intracellular calcium. | nih.gov |

Role in Pulmonary Pathophysiology

Asthma and Airway Inflammation

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness and reversible airflow obstruction. nih.gov Oxidative stress is a recognized component of asthmatic airway inflammation. nih.gov

8-iso-PGF2α, an isomer of 8-iso-PGF2β, has been identified as a useful marker of oxidative stress in airway diseases. nih.gov Studies have shown that concentrations of 8-iso-PGF2α in induced sputum are elevated in patients with stable asthma compared to healthy controls. nih.gov These levels are also correlated with the severity and activity of the disease. For instance, sputum 8-iso-PGF2α concentrations increase with the worsening of the clinical asthma pattern (from intermittent to severe persistent) and are higher during acute exacerbations, decreasing with recovery. nih.gov More recent research has highlighted that urinary 8-iso-prostaglandin F2a concentrations may be a particularly useful biomarker for phenotyping severe, noneosinophilic asthma. nih.gov This suggests that oxidative stress-induced inflammation is a key pathway in certain asthma subtypes. nih.gov PGD2, a related prostaglandin, is also known to be released in large amounts during asthmatic attacks and contributes to TH2 inflammation. kjim.org

Chronic Obstructive Pulmonary Disease (COPD)

Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation. amegroups.org A key feature of COPD pathogenesis is a chronic inflammatory response in the airways and lungs to noxious particles or gases, primarily cigarette smoke, which is associated with a significant oxidative stress burden. amegroups.orgnih.gov

Reactive oxygen species produced by inflammatory cells in the airways lead to damage of cellular components. amegroups.org 8-isoprostane (8-iso-PGF2α) is considered a major indicator of oxidative stress in COPD and is found in elevated levels in the exhaled breath condensate of patients. amegroups.org Studies using induced sputum have confirmed that 8-isoprostane levels are higher in healthy smokers and further elevated in patients with stage I-III COPD compared to non-smokers. nih.gov There is a correlation between the levels of sputum 8-isoprostane and the severity of COPD, as indicated by lung function parameters. nih.gov This suggests that 8-isoprostane reflects the intensity of oxidative stress in the lungs and is involved in the pathophysiology of the disease. nih.govfrontiersin.org

Acute Lung Injury and Acute Respiratory Distress Syndrome (ARDS)

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by acute, diffuse inflammatory lung injury leading to increased pulmonary vascular permeability, and severe hypoxemia. openrespiratorymedicinejournal.comnih.gov The pathophysiology involves a complex cascade of inflammation, endothelial and epithelial injury, and the influx of protein-rich fluid into the alveoli. nih.govgrafiati.com Oxidative stress is a well-established mechanism of tissue damage in patients with ALI/ARDS. nih.gov

Isoprostanes, including 8-iso-PGF2α, are precise markers of in vivo oxidant stress. nih.gov Research has shown that levels of 8-iso-PGF2α in exhaled breath condensate are significantly higher in patients with ALI/ARDS compared to healthy controls. nih.gov This finding provides direct evidence of lipid peroxidation occurring within the lungs of these patients. nih.gov The measurement of exhaled isoprostanes offers a noninvasive method to quantify pulmonary oxidant stress in this critical illness. nih.gov Elevated concentrations of 8-iso-PGF2α are a common feature in various pulmonary diseases, including acute lung injury, and are believed to be involved in the disease progression. frontiersin.org

| Pulmonary Condition | Sample Type | Key Finding | Reference |

| Asthma | Induced Sputum | Levels are elevated and correlate with disease severity and activity. | nih.gov |

| Urine | Potential biomarker for severe, noneosinophilic asthma. | nih.gov | |

| COPD | Induced Sputum | Levels are elevated and correlate with disease severity. | nih.gov |

| Exhaled Breath | Elevated levels indicate in vivo lung oxidative stress. | amegroups.org | |

| ALI/ARDS | Exhaled Breath Condensate | Levels are significantly higher than in healthy controls, indicating lipid peroxidation. | nih.gov |

Interstitial Lung Disease and Cystic Fibrosis

Oxidative stress is a significant factor in the pathophysiology of various chronic lung diseases. The measurement of 8-iso-prostaglandin F2β (8-iso-PGF2β), and more commonly its isomer 8-iso-PGF2α, has emerged as a reliable method for assessing lipid peroxidation in vivo. In patients with interstitial lung disease (ILD), elevated levels of 8-iso-PGF2α have been noted, indicating its role in the disease process. mdpi.com Specifically, increased concentrations of 8-iso-PGF2α have been observed in the exhaled breath condensate (EBC) of individuals with idiopathic pulmonary fibrosis, a common form of ILD. karger.com This suggests that local oxidative stress within the lungs contributes to the pathogenesis of these fibrotic conditions.

Cystic fibrosis (CF) is another respiratory disease characterized by chronic infection, inflammation, and significant oxidative stress. cpn.or.kr Research has consistently shown elevated levels of 8-iso-PGF2α in patients with CF, confirming a state of increased lipid peroxidation. cpn.or.kr One study found that plasma levels of 8-iso-PGF2α were significantly higher in CF patients compared to healthy controls. cpn.or.kr Furthermore, levels of this biomarker in EBC have been shown to correlate with the clinical severity of the disease. dntb.gov.ua For instance, patients with unstable CF exhibit higher levels of exhaled 8-iso-PGF2α than those with stable CF. dntb.gov.ua These levels also show a negative correlation with lung function (as measured by FEV1) and the Shwachman score (a clinical scoring system for CF), and a positive correlation with the Chrispin-Norman score (a radiological score). dntb.gov.ua This positions 8-iso-PGF2α not only as a marker of oxidative stress but also as a potential indicator of disease severity and progression in cystic fibrosis. dntb.gov.ua

| Parameter | Patient Group | Measurement | Source |

|---|---|---|---|

| Plasma 8-iso-PGF2α | Cystic Fibrosis Patients (n=22) | 319.6 +/- 52.6 pg/mL | cpn.or.kr |

| Plasma 8-iso-PGF2α | Healthy Controls (n=9) | 145.0 +/- 21.0 pg/mL | cpn.or.kr |

| Exhaled 8-isoprostane | Stable CF Patients (n=36) | 30.5 (25.3-36.0) pg/ml | dntb.gov.ua |

| Exhaled 8-isoprostane | Unstable CF Patients (n=14) | 47.5 (44.0-50.0) pg/ml | dntb.gov.ua |

| Exhaled 8-isoprostane | Healthy Controls (n=15) | 15.5 (11.5-17.0) pg/ml | dntb.gov.ua |

Community-Acquired Pneumonia

Community-acquired pneumonia (CAP) is an acute infectious disease of the lungs where oxidative stress is implicated in the pathophysiology. nih.gov Recent studies have highlighted the role of 8-iso-PGF2α as a prognostic biomarker in patients with CAP. mdpi.comnih.gov Serum levels of 8-iso-PGF2α upon hospital admission have been found to be positively associated with the severity of the pneumonia. mdpi.comnih.gov

Research demonstrates that as the severity of CAP increases, based on established scoring systems, the concentration of serum 8-iso-PGF2α also rises progressively. mdpi.com Higher levels of this biomarker are linked to adverse clinical outcomes. Specifically, elevated serum 8-iso-PGF2α on admission is associated with a longer hospital stay and a significantly increased risk of mortality. mdpi.comnih.gov In one retrospective cohort study, patients who died from CAP had markedly higher serum 8-iso-PGF2α levels compared to those who survived. mdpi.com These findings suggest that 8-iso-PGF2α is not only involved in the progression of CAP but could also serve as an early and valuable prognostic biomarker to help identify high-risk patients in a clinical setting. mdpi.comnih.gov

| Finding | Observation | Implication | Source |

|---|---|---|---|

| Correlation with Severity | Serum 8-iso-PGF2α levels increase in parallel with CAP severity scores. | Marker of disease severity. | mdpi.com |

| Hospital Stay | Patients with longer hospital stays (>14 days) have higher serum 8-iso-PGF2α levels. | Predictor of prolonged hospitalization. | mdpi.comnih.gov |

| Mortality | Deceased patients show higher serum 8-iso-PGF2α levels than surviving patients. | Predictor of mortality risk. | mdpi.comnih.gov |

| Prognostic Value | Higher serum 8-iso-PGF2α levels are positively correlated with the risk of death. | Potential early serum prognostic biomarker for CAP. | nih.govnih.gov |

Pulmonary Hypertension

Pulmonary hypertension (PH) is a progressive disease characterized by elevated blood pressure in the pulmonary arteries. dovepress.com Oxidative stress and endothelial dysfunction are key components of its pathogenesis. researchgate.net 8-iso-PGF2α, a product of lipid peroxidation, plays a significant role in this condition by acting as a potent vasoconstrictor in the pulmonary vasculature. researchgate.netimrpress.com

The vasoconstrictive effects of 8-iso-PGF2α are primarily mediated through the activation of the thromboxane A2 (TXA2) receptor. researchgate.netimrpress.com This interaction contributes to the increased pulmonary vascular resistance seen in PH. Studies have shown that increased levels of 8-iso-PGF2α in the urine of patients with pulmonary hypertension reflect a state of lipid peroxidation and inflammation. researchgate.net In experimental models, 8-iso-PGF2α has been shown to induce dose-dependent increases in mean pulmonary arterial pressure. imrpress.com Interestingly, the vascular response to 8-iso-PGF2α appears to be developmentally regulated; in newborn animal models, it induces contraction of the pulmonary arteries, which may contribute to the high pulmonary vascular resistance in the early postnatal period, whereas it has a relaxant effect in adults. researchgate.net This highlights the complex role of 8-iso-PGF2β and its isomers in the regulation of pulmonary vascular tone and their contribution to the pathology of pulmonary hypertension. researchgate.net

Involvement in Neurodegenerative and Neurological Conditions

Alzheimer's Disease and Dementia Subtypes

Oxidative stress is widely recognized as a crucial element in the pathogenesis of neurodegenerative disorders like Alzheimer's disease (AD). nih.govnih.gov F2-isoprostanes, including 8-iso-PGF2β and its widely studied isomer 8-iso-PGF2α, are considered reliable biomarkers of lipid peroxidation in the brain. nih.govabcam.com Numerous studies have documented elevated levels of F2-isoprostanes in the brain tissue and cerebrospinal fluid (CSF) of patients with AD. nih.gov

While CSF levels are consistently elevated in early AD, findings regarding peripheral levels in plasma and urine have been more varied. nih.gov However, several studies have reported significantly higher serum levels of 8-iso-PGF2α in patients with both Alzheimer's disease and vascular dementia (VD) compared to healthy controls. nih.govsrce.hr For instance, one study reported median serum levels of 74.00 pg/mL in AD patients and 38.00 pg/mL in VD patients, compared to just 17.50 pg/mL in the control group. nih.gov Furthermore, a large prospective cohort study found that higher urinary 8-iso-PGF2α levels were associated with an increased risk of all-cause dementia and AD. nih.gov This study also identified a significant interaction with the apolipoprotein E (APOE) ε4/ε4 genotype, where individuals with both high 8-iso-PGF2α levels and this genotype had a considerably increased dementia risk. nih.gov These findings underscore the role of 8-iso-PGF2β as a biomarker reflecting the oxidative damage central to dementia pathogenesis. nih.govnih.gov

| Group | Median Serum 8-iso-PGF2α Level (pg/mL) | Source |

|---|---|---|

| Alzheimer's Disease (AD) Patients (n=30) | 74.00 | nih.govresearchgate.net |

| Vascular Dementia (VD) Patients (n=30) | 38.00 | nih.govresearchgate.net |

| Control Subjects (n=30) | 17.50 | nih.govresearchgate.net |

Generalized Anxiety Disorder and Other Psychiatric Disorders

The neurobiology of psychiatric conditions such as Generalized Anxiety Disorder (GAD) is complex, with growing evidence pointing towards the involvement of oxidative stress and inflammatory processes. cpn.or.krnih.govhopkinsmedicine.org Although research in this specific area is emerging, a recent study was the first to directly investigate and find increased serum levels of 8-iso-PGF2α in patients diagnosed with GAD compared to healthy, matched controls. cpn.or.krnih.gov This finding provides direct evidence that lipid peroxidation is heightened in GAD. cpn.or.kr

This aligns with broader research indicating an imbalance in the oxidant-antioxidant systems in anxiety disorders. cpn.or.kr Other studies have reported increased levels of different lipid peroxidation markers, such as malondialdehyde (MDA), in GAD patients. cpn.or.krresearchgate.net Furthermore, research into mood disorders has also found a link to oxidative stress. A study on patients with major depressive disorder (MDD) and bipolar disorder (BP) revealed that serum 8-iso-PGF2α levels were significantly higher in both patient groups, regardless of whether they were in an acute phase or remission, compared to healthy controls. nih.gov These results suggest that 8-iso-PGF2α is a robust marker of a disturbed redox balance that is a common feature across different psychiatric disorders, including GAD, depression, and bipolar disorder. cpn.or.krnih.gov

Periventricular Leukomalacia and Neonatal Brain Injury

Neonatal brain injury, particularly conditions like hypoxic-ischemic encephalopathy (HIE) and periventricular leukomalacia (PVL), is a major cause of long-term neurological deficits. frontiersin.orgradiopaedia.orgnih.gov A key mechanism underlying this type of brain damage is free radical-induced peroxidation of lipids in the brain. frontiersin.orgnih.gov Isoprostanes, such as 8-iso-PGF2α, are major products of this peroxidation process and are implicated in the resulting brain damage. nih.gov

The developing brain, especially in premature infants, is highly vulnerable to oxidative stress. researchgate.net Periventricular leukomalacia, a form of white-matter brain injury, is strongly associated with hypoxic-ischemic events in premature neonates. radiopaedia.org Research has shown that 8-iso-PGF2α is cytotoxic to cerebral microvascular endothelial cells, an effect that appears to be mediated by the production of thromboxane A2 (TXA2). nih.gov In animal models, the direct injection of 8-iso-PGF2α into the cerebral ventricles induced periventricular damage, mimicking aspects of the injury seen in PVL. nih.gov This suggests a direct pathogenic role for 8-iso-PGF2α in oxidant stress-induced cerebral microvascular injury and subsequent brain damage in neonates. nih.gov The formation of lipid peroxidation products like 8-iso-PGF2β is therefore a critical event in the pathogenesis of neonatal brain injuries such as HIE and PVL. frontiersin.org

Significance in Renal Pathophysiology

The compound 8-iso-prostaglandin F2β (8-iso-PGF2β), a member of the F2-isoprostane family, has garnered significant attention as a reliable indicator of oxidative stress in vivo. Its formation, primarily through the non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid, provides a window into the molecular damage wrought by reactive oxygen species (ROS) in various disease states. In the context of renal pathophysiology, elevated levels of 8-iso-PGF2β are increasingly recognized as a crucial player and biomarker in a range of kidney diseases.

Diabetic Kidney Disease

Diabetic kidney disease (DKD) is a major microvascular complication of diabetes mellitus and a leading cause of chronic kidney disease (CKD) worldwide. fortunejournals.commdpi.com Oxidative stress is a well-established determinant in the pathophysiology of DKD. nih.gov The role of lipid peroxidation markers, including 8-iso-PGF2α, has been a subject of investigation in understanding the progression of this disease. samipubco.commdpi.com

Studies have shown that patients with type 2 diabetes mellitus (T2DM) and DKD have significantly elevated concentrations of lipid peroxidation markers compared to T2DM patients without kidney complications. samipubco.com Specifically, research has revealed a positive correlation between the urinary albumin-to-creatinine ratio (uACR), a key indicator of kidney damage, and lipid peroxidation markers. samipubco.com Conversely, an inverse relationship has been observed between these markers and the estimated glomerular filtration rate (eGFR), a measure of kidney function. samipubco.com These findings suggest that lipid peroxidation markers like 8-iso-PGF2α can help differentiate T2DM patients with DKD from those without complications. samipubco.com

However, the specific trends of 8-iso-PGF2α in the progression of DKD can be complex. One cross-sectional study involving 227 T2DM patients categorized by eGFR stages found no clear trend for urinary 8-iso-PGF2α across the different stages of kidney function decline. nih.gov In this particular study, while urinary hydrogen peroxide (H2O2) showed a significant correlation with eGFR, 8-iso-PGF2α did not. nih.gov This highlights the need for further research to clarify the precise role and utility of 8-iso-PGF2α as a standalone biomarker for monitoring DKD progression.

Despite some variability in findings, the consensus points towards the involvement of oxidative stress and lipid peroxidation in the development of diabetic nephropathy. scielo.br Markers like 8-iso-PGF2α remain important tools in investigating the underlying mechanisms of DKD. mdpi.com

Autosomal Dominant Polycystic Kidney Disease

Autosomal dominant polycystic kidney disease (ADPKD) is the most common inherited cause of end-stage kidney disease, affecting hundreds of thousands of individuals globally. nih.gov This genetic disorder is characterized by the formation and growth of numerous fluid-filled cysts in the kidneys, leading to a gradual decline in renal function. nih.govpkdcharity.org.uk While the primary drivers of ADPKD are mutations in the PKD1 or PKD2 genes, emerging evidence points to the significant roles of inflammation and oxidative stress in the disease's progression, even in its early stages. nih.govmsdmanuals.com

Research has demonstrated that oxidative stress is evident early in the course of ADPKD, even when kidney function is still preserved. nih.gov A study comparing different groups of ADPKD patients with healthy controls found that individuals with ADPKD, regardless of their blood pressure status or eGFR, had significantly higher plasma levels of 8-epi-PGF2α (a stereoisomer of 8-iso-PGF2β). nih.govnih.gov This suggests that oxidative stress is an early and persistent feature of the disease. nih.gov

Interestingly, the study noted a "threshold effect" for oxidative stress, meaning that the elevated levels of 8-epi-PGF2α were present in early ADPKD and did not appear to worsen with declining kidney function or the onset of hypertension. nih.gov This is in contrast to markers of inflammation, which showed a graded relationship with the decline in kidney function. nih.gov These findings underscore the potential of targeting oxidative stress pathways as a therapeutic strategy to mitigate cardiovascular disease risk in ADPKD patients. nih.gov

The pathophysiology of ADPKD involves altered function of proteins called polycystins, which may disrupt the ability of renal tubular cells to sense fluid flow, leading to cyst formation. msdmanuals.com While the genetic basis is clear, the contribution of factors like oxidative stress, as indicated by elevated 8-iso-PGF2β, highlights the complex interplay of molecular events driving this disease.

Renal Ischemia-Reperfusion Injury

Renal ischemia-reperfusion injury (IRI) is a significant cause of acute kidney injury (AKI) and can lead to permanent renal damage. arccjournals.commedandlife.org This condition occurs when blood supply to the kidneys is temporarily interrupted and then restored, leading to a cascade of events including oxidative stress and inflammation. medandlife.org The compound 8-iso-PGF2α has been identified as a key player and biomarker in the pathophysiology of renal IRI.

Studies have shown a dramatic increase in the urinary excretion of 8-epi-prostaglandin F2 alpha, a related isoprostane, by as much as 300% following renal ischemia-reperfusion. researchgate.net This surge in isoprostane levels highlights the intense burst of oxidative stress that occurs during IRI. medandlife.org Functionally, 8-epi-PGF2 alpha acts as a potent vasoconstrictor in the preglomerular arteries, primarily by activating thromboxane A2 (TxA2) receptors. researchgate.net This vasoconstriction can lead to a dose-dependent reduction in the glomerular filtration rate (GFR) and renal plasma flow, potentially causing renal function to cease at high concentrations. researchgate.net

Further research has demonstrated that F2-isoprostanes, formed through the oxidative modification of arachidonic acid, are considered a gold standard for detecting oxidative stress in vivo. researchgate.net Their infusion can reduce GFR by constricting the afferent arterioles of the kidney. researchgate.net In experimental models of renal IRI, treatments with antioxidant compounds like quercetin (B1663063) and resveratrol (B1683913) have been shown to decrease the levels of 8-iso-PGF2α, suggesting a protective effect on the kidneys. arccjournals.com

Interestingly, while free radicals are a major driver of isoprostane formation, there is also evidence for a cyclooxygenase (COX)-dependent formation of 8-epi-PGF2α in renal tissue. nih.govnih.gov This suggests that under inflammatory conditions where the prostanoid system in the kidney is stimulated, an elevated release of vasoactive 8-epi-PGF2α can be expected. nih.govnih.gov

Preeclampsia and Renal Dysfunction in Pregnancy

Preeclampsia, a hypertensive disorder of pregnancy that typically develops after 20 weeks of gestation, is a major cause of maternal and fetal morbidity and mortality. nih.govindianjnephrol.org It is characterized by high blood pressure and often proteinuria, indicating significant renal dysfunction. nih.gov A history of preeclampsia is associated with an increased long-term risk of kidney disease. preeclampsia.org Oxidative stress is recognized as a key element in the pathophysiology of preeclampsia, and 8-iso-PGF2β has emerged as a significant biomarker in this context.

Studies have shown that women with preeclampsia have significantly higher serum levels of 8-iso-PGF2α compared to those with normal pregnancies. nih.govmdpi.com One study reported that serum levels of 8-iso-PGF2α were higher in women with active preeclampsia compared to those who had already delivered. nih.gov Furthermore, there is a positive correlation between 8-iso-PGF2α levels and systolic blood pressure. nih.gov

The diagnostic potential of 8-iso-PGF2α in preeclampsia is also being explored. Research suggests that 8-iso-PGF2α has a high diagnostic value for identifying pregnant women with preeclampsia, with one study reporting a high sensitivity and specificity at a certain threshold value. mdpi.com It has been proposed that 8-iso-PGF2α could be used as an independent predictor for preeclampsia. nih.gov

Other Pathological Contexts

Cancer and Carcinogenesis

The role of 8-iso-PGF2β extends beyond renal and cardiovascular diseases into the realm of oncology. As a marker of oxidative stress, which is known to contribute to DNA damage and genetic mutations, 8-iso-PGF2β is implicated in the processes of carcinogenesis. plos.org

In the context of colorectal cancer, studies using animal models have shown that urinary levels of 8-iso-PGF2α and its metabolite, 2,3-dinor-8-iso-PGF2α, are significantly increased during the carcinogenesis phase of colitis-associated cancer. plos.orgnih.govplos.org This increase was not observed during the acute or chronic inflammation phases, suggesting that these F2-isoprostanes could serve as specific indexes for colitis-associated colorectal cancer. plos.orgplos.org The infiltration of monocytes expressing the reactive oxygen species (ROS) generator NADPH (p22phox) into the tumor mass further supports the link between oxidative stress and the production of these isoprostanes in this cancer type. nih.govplos.org

In breast cancer, serum levels of 8-iso-PGF2α have been found to be significantly higher in patients with malignant tumors compared to those with benign tumors. nih.govresearchgate.net This suggests its potential as a non-invasive serum marker that reflects oxidative stress and subsequent DNA damage in breast cancer patients. nih.gov

The involvement of 8-iso-PGF2β and other prostaglandins (B1171923) in cancer is multifaceted. While some prostaglandins like PGD2 may have anti-tumorigenic effects, others like PGE2 and PGF2α appear to promote tumor progression and aggressiveness. nih.gov For instance, PGF2α has been shown to increase the migration and invasiveness of colorectal tumor cells. nih.gov The enzyme aldo-keto reductase 1C3 (AKR1C3), which is highly expressed in some skin cancers, metabolizes PGD2 to PGF2α, thereby reducing the levels of the anti-tumorigenic PGD2 and potentially facilitating tumor progression. nih.gov

Furthermore, in bladder cancer, 8-iso-PGF2α has been studied as a urinary marker of oxidative stress, alongside other factors related to angiogenesis and tumor progression. nih.gov The complex interplay between different bioactive lipids, including prostaglandins, is crucial in controlling the pro-inflammatory microenvironment of tumors and directly influencing tumor cell proliferation, migration, and survival. oaepublish.com

Research Findings on 8-iso-PGF2beta in Various Pathologies

Chemical Compounds and PubChem CIDs

Oral Submucous Fibrosis

Oral submucous fibrosis (OSMF) is a chronic and potentially malignant condition of the oral mucosa, characterized by inflammation and progressive fibrosis. researchgate.netjournalgrid.com This leads to symptoms such as a burning sensation when eating spicy food, blanching of the mucosa, and difficulty in opening the mouth due to the formation of fibrous bands. nih.gov The malignant transformation rate of OSMF is reported to be between 7% and 13%. nih.gov

Research has identified 8-isoprostane as a putative marker for OSMF and oral cancer. nih.gov Studies have shown that patients with OSMF have increased levels of oxidative stress indicators, including salivary 8-isoprostane. journalgrid.comnih.gov One study reported the average salivary 8-isoprostane level in individuals with OSMF to be 5.5 ng/mL, compared to 3.2 ng/mL in healthy controls. nih.gov Another study also found that OSMF cases had significantly higher levels of 8-isoprostane compared to control groups. nih.gov Saliva-based diagnostics are considered a non-invasive and affordable screening tool for this condition. nih.gov

Table 1: Salivary 8-isoprostane Levels in Oral Submucous Fibrosis

| Group | Average Salivary 8-isoprostane Level (ng/mL) |

| OSMF Patients | 5.5 |

| Healthy Controls | 3.2 |

| Data from a study on salivary biomarkers for OSMF. nih.gov |

Preterm Birth

Preterm birth, defined as birth before 37 completed weeks of gestation, is a major cause of infant morbidity and mortality worldwide. nih.gov A growing body of evidence links oxidative stress to an increased risk of delivering preterm. nih.govuga.edu

8-iso-prostaglandin F2α (a closely related isomer of 8-iso-PGF2β and the most commonly quantified F2-isoprostane) has been identified as an excellent biomarker of endogenous oxidative stress. nih.gov Elevated levels of 8-iso-PGF2α, particularly during mid-pregnancy, are associated with a higher likelihood of preterm birth. nih.gov One large study involving over 1,900 pregnant women found that an interquartile range increase in the averaged urinary concentrations of 8-iso-PGF2α was associated with a higher odds of all preterm births (odds ratio = 1.19). nih.govnih.gov The association was even stronger for spontaneous preterm birth. nih.govnih.gov

Psychosocial stress during pregnancy has also been linked to preterm birth, and it is hypothesized that this may be mediated through oxidative stress. uga.edu A study at the University of Georgia found that stress from depression, anxiety, or a family death during pregnancy was strongly associated with elevated levels of 8-iso-prostaglandin-F2α. uga.edu

Table 2: Association between Urinary 8-iso-PGF2α and Preterm Birth

| Biomarker | Association with Preterm Birth (Odds Ratio) |

| 8-iso-prostaglandin F2α | 1.19 |

| Based on an interquartile range increase in averaged urinary concentrations. nih.govnih.gov |

Obstructive Sleep Apnea (B1277953)

Obstructive sleep apnea (OSA) is a sleep disorder characterized by repeated episodes of complete or partial upper airway obstruction during sleep, leading to intermittent hypoxia and sleep fragmentation. mdpi.com This condition is associated with a chronic systemic inflammatory state and increased oxidative stress, which contribute to an elevated risk of cardiovascular diseases. mdpi.comnih.gov

Studies have shown that patients with OSA have elevated levels of 8-isoprostane. One study found that morning concentrations of exhaled 8-isoprostane were significantly higher in OSA patients (9.5 +/- 1.9 pg/mL) compared to healthy obese subjects (6.7 +/- 0.2 pg/mL). nih.gov Similarly, plasma concentrations of 8-isoprostane were also higher in the morning for OSA patients (9.7 +/- 1.5 pg/mL) compared to controls (7.1 +/- 0.3 pg/mL). nih.gov A positive correlation was observed between morning exhaled 8-isoprostane levels and the apnea-hypopnea index (AHI), a measure of OSA severity. nih.gov

Interestingly, one study that investigated inflammatory mediators in OSA patients with and without excessive daytime sleepiness (EDS) found no significant difference in 8-iso-PGF2alpha levels between the two groups, despite both having elevated levels compared to controls. nih.gov This suggests that while 8-iso-PGF2alpha is a marker of the underlying oxidative stress in OSA, it may not be a selective indicator of the sleepiness symptom. nih.gov

Table 3: 8-isoprostane Levels in Obstructive Sleep Apnea

| Group | Morning Exhaled 8-isoprostane (pg/mL) | Morning Plasma 8-isoprostane (pg/mL) |

| OSA Patients | 9.5 +/- 1.9 | 9.7 +/- 1.5 |

| Healthy Obese Controls | 6.7 +/- 0.2 | 7.1 +/- 0.3 |

| Data from a study comparing 8-isoprostane levels in OSA patients and controls. nih.gov |

Advanced Analytical Techniques for 8 Iso Pgf2beta Quantification in Research

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has become a cornerstone for the definitive identification and quantification of 8-iso-PGF2β, offering high sensitivity and specificity. When coupled with chromatographic separation techniques, MS allows for the resolution of 8-iso-PGF2β from interfering substances.

Gas Chromatography-Mass Spectrometry (GC-MS/MS, GC-NICI-MS)

Gas chromatography-mass spectrometry (GC-MS) is a well-established and robust method for the quantification of F2-isoprostanes, including 8-iso-PGF2β. sfrbm.org This technique is renowned for its high sensitivity, with the ability to detect analytes in the low picogram range. sfrbm.org A key to its sensitivity is the use of derivatization, such as converting the carboxylic acid group to a pentafluorobenzyl (PFB) ester, which enhances the molecule's volatility and its response in the mass spectrometer. nih.govpsu.edu